molecular formula C11H18BrNO3 B1376229 tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate CAS No. 1073632-93-5

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate

Cat. No.: B1376229
CAS No.: 1073632-93-5
M. Wt: 292.17 g/mol
InChI Key: ORMQSOBDBIXCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate (TBC) is an organic compound with a wide range of applications in organic synthesis and scientific research. TBC is a versatile reagent that can be used for a variety of reactions and provides a number of advantages over traditional reagents.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Preparation and Reaction in Organic Synthesis : This compound is used in the preparation of other complex molecules. For instance, it has been involved in the Diels-Alder reaction, an important reaction in organic synthesis (Padwa, Brodney, & Lynch, 2003).
    • Role in the Formation of Heterocycles : Studies have shown its utility in forming heterocyclic compounds, which are vital in pharmaceutical and material sciences (Brugier, Outurquin, & Paulmier, 2001).
    • Catalysis in Amidation Reactions : It has been utilized in palladium-catalyzed amidation reactions, which are crucial for the formation of various organic compounds (Bhagwanth, Waterson, Adjabeng, & Hornberger, 2009).
  • Structural and Spectral Analysis :

    • Vibrational Spectra and Molecular Structure : Research has been conducted on the vibrational spectra and molecular structure of tert-butyl carbamate derivatives, aiding in understanding their physical and chemical properties (Arslan & Demircan, 2007).
  • Synthesis of Medical and Biological Molecules :

    • Enantioselective Synthesis : It serves as an intermediate for enantioselective synthesis, which is crucial in creating drugs with specific desired effects (Ober, Marsch, Harms, & Carell, 2004).
    • Development of Potential Antimicrobial Agents : It has been involved in synthesizing azetidine derivatives, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).
  • Material Science and Sensory Applications :

    • Construction of Nanofibers for Sensory Materials : Research has explored its role in constructing nanofibers that can be used in detecting volatile acid vapors, demonstrating its application in material science and sensory technology (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Properties

IUPAC Name

tert-butyl N-(3-bromo-4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h7-8H,4-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQSOBDBIXCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735438
Record name tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073632-93-5
Record name tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (4-Oxo-cyclohexyl)-carbamic acid tert-butyl ester (10 grams, 46 mmol) and aluminum chloride (0.25 grams, 2 mmol) in tetrahydrofuran (30 mL) and diethyl ether (30 mL) was cooled to 0° C., then treated with bromine (2.4 mL, 46 mmol) over a period of 30 minutes. The reaction mass was stirred for 24 hours at 0-5° C. After completion of reaction, the obtained solids were filtered and lower filtrate was concentrated under vacuum. The obtained crude was triturated with diethyl ether and the resulted solids were filtered and dried under vacuum to obtain the title compound (9.0 grams).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Reactant of Route 4
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Reactant of Route 5
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Reactant of Route 6
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.